Cas no 58579-56-9 (2-nitro-4-(trifluoromethyl)phenylmethanamine)
2-nitro-4-(trifluoromethyl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- benzenemethanamine, 2-nitro-4-(trifluoromethyl)-
- 1-[2-Nitro-4-(trifluoromethyl)phenyl]methanamine
- LogP
- 2-nitro-4-(trifluoromethyl)phenylmethanamine
- EN300-1935788
- 2-Nitro-4-(trifluoromethyl)benzylamine
- 58579-56-9
- SCHEMBL5237815
- DA-04655
- DTXSID501252594
- [2-nitro-4-(trifluoromethyl)phenyl]methanamine
- 2-Nitro-4-(trifluoromethyl)benzenemethanamine
-
- MDL: MFCD06212570
- Inchi: 1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H,4,12H2
- InChI Key: YEPQBZHQKFWZPL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CN)=C(C=1)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 220.04601
- Monoisotopic Mass: 220.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.422
- Boiling Point: 254.856°C at 760 mmHg
- Flash Point: 107.933°C
- Refractive Index: 1.509
- PSA: 69.16
2-nitro-4-(trifluoromethyl)phenylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000092-250mg |
2-Nitro-4-(trifluoromethyl)benzylamine |
58579-56-9 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A012000092-500mg |
2-Nitro-4-(trifluoromethyl)benzylamine |
58579-56-9 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A012000092-1g |
2-Nitro-4-(trifluoromethyl)benzylamine |
58579-56-9 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| Enamine | EN300-1935788-0.05g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 0.05g |
$1895.0 | 2023-09-17 | ||
| Enamine | EN300-1935788-0.1g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 0.1g |
$1986.0 | 2023-09-17 | ||
| Enamine | EN300-1935788-0.25g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 0.25g |
$2077.0 | 2023-09-17 | ||
| Enamine | EN300-1935788-0.5g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 0.5g |
$2167.0 | 2023-09-17 | ||
| Enamine | EN300-1935788-1g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 1g |
$2257.0 | 2023-09-17 | ||
| Enamine | EN300-1935788-2.5g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 2.5g |
$4424.0 | 2023-09-17 | ||
| Enamine | EN300-1935788-5g |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
58579-56-9 | 5g |
$6545.0 | 2023-09-17 |
2-nitro-4-(trifluoromethyl)phenylmethanamine Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-nitro-4-(trifluoromethyl)phenylmethanamine
2-Nitro-4-(Trifluoromethyl)Phenylmethanamine: A Comprehensive Overview
The compound with CAS No 58579-56-9, commonly referred to as 2-nitro-4-(trifluoromethyl)phenylmethanamine, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is a derivative of aniline, featuring a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with an additional methanamine substituent. The combination of these functional groups imparts distinctive electronic and steric properties, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the importance of 2-nitro-4-(trifluoromethyl)phenylmethanamine in the development of advanced materials, particularly in the realm of semiconductors and optoelectronic devices. The nitro group introduces electron-withdrawing effects, while the trifluoromethyl group enhances stability and chemical resistance. These characteristics make the compound suitable for applications in high-performance polymers and organic light-emitting diodes (OLEDs). Researchers have also explored its potential as a precursor for synthesizing novel aromatic compounds with tailored electronic properties.
The synthesis of 2-nitro-4-(trifluoromethyl)phenylmethanamine involves a multi-step process that typically begins with the nitration of an appropriate aromatic precursor. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, followed by amination to introduce the methanamine functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound with high purity.
In terms of applications, 2-nitro-4-(trifluoromethyl)phenylmethanamine has found utility in drug discovery efforts, particularly in the design of bioactive molecules targeting specific cellular pathways. Its unique structure allows for interactions with various biological systems, making it a promising candidate for anti-cancer and anti-inflammatory agents. Additionally, its stability under harsh conditions makes it an attractive choice for use in industrial catalysts and corrosion-resistant coatings.
Recent research has also focused on the environmental impact of 2-nitro-4-(trifluoromethyl)phenylmethanamine and its degradation pathways. Studies indicate that under certain conditions, such as UV irradiation or microbial activity, the compound undergoes biodegradation into less harmful byproducts. This knowledge is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, 2-nitro-4-(trifluoromethyl)phenylmethanamine stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, position it as a key molecule in future scientific and technological innovations.
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